molecular formula C23H20O4 B13800983 [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 56181-63-6

[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid

Cat. No.: B13800983
CAS No.: 56181-63-6
M. Wt: 360.4 g/mol
InChI Key: QUFVZWVTYPOLSK-UHFFFAOYSA-N
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Description

[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid: is an organic compound characterized by the presence of a biphenyl group and a phenylethyl group attached to a malonic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid typically involves the reaction of biphenyl and phenylethyl derivatives with malonic acid or its esters. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the biphenyl and phenylethyl groups .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biological research to study the interactions of biphenyl and phenylethyl groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-inflammatory, antimicrobial, or anticancer agents is ongoing .

Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets and pathways. The biphenyl and phenylethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the malonic acid core can chelate metal ions, affecting enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Uniqueness: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is unique due to its combination of biphenyl and phenylethyl groups attached to a malonic acid core

Properties

CAS No.

56181-63-6

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-phenyl-1-(4-phenylphenyl)ethyl]propanedioic acid

InChI

InChI=1S/C23H20O4/c24-22(25)21(23(26)27)20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20-21H,15H2,(H,24,25)(H,26,27)

InChI Key

QUFVZWVTYPOLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)C(C(=O)O)C(=O)O

Origin of Product

United States

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